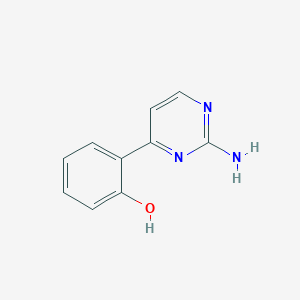

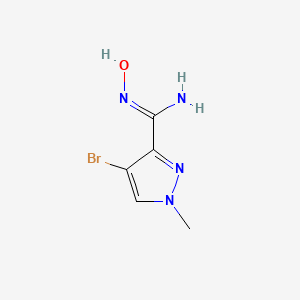

2-(2-Aminopyrimidin-4-yl)phenol

Übersicht

Beschreibung

Synthesis Analysis

The compound was first synthesized in a reaction between 2-cyanophenol and guanidine in the presence of 1,2-diaminobenzene. Other methods of synthesis involve the use of acyclic starting materials, benzylidene acetones, and ammonium thiocyanates .

Molecular Structure Analysis

The molecular structure of “2-(2-Aminopyrimidin-4-yl)phenol” consists of a phenol moiety attached to a 2-aminopyrimidin-4-yl group . The empirical formula is C10H9N3O and the molecular weight is 187.20 .

Physical And Chemical Properties Analysis

“2-(2-Aminopyrimidin-4-yl)phenol” is a solid compound . It is soluble in DMSO and DMF. The compound is chemically stable.

Wissenschaftliche Forschungsanwendungen

Anticancer Therapies

2-(2-Aminopyrimidin-4-yl)phenol: has shown promise as a potential anticancer agent. It targets the cyclin-dependent kinase family, which plays a crucial role in cell cycle regulation. This compound exhibited submicromolar potency in a PIM-1 kinase assay, suggesting its effectiveness in inhibiting PIM kinases . PIM kinases are serine/threonine kinases that are major downstream effectors of the Janus kinase/signal transducer and activator of transcription signaling cascade. They are involved in cell growth, proliferation, and metastasis in solid tumors and hematological cancers .

Drug Discovery

In the field of drug discovery, 2-(2-Aminopyrimidin-4-yl)phenol serves as a key scaffold for the development of PIM kinase inhibitors. Systematic modifications at the 2- and 4- positions of the phenol ring have led to the discovery of potent inhibitors with sub-micromolar potency against PIM-2 and double-digit nanomolar potency against PIM-1 and PIM-3 isoforms . These findings are significant for the development of new therapeutic agents targeting various cancers.

Molecular Docking Studies

Molecular docking studies have predicted that 2-(2-Aminopyrimidin-4-yl)phenol binds to the adenosine triphosphate pocket of PIM-1 kinase. The compound is believed to form two hydrogen bonding interactions and hydrophobic interactions, which could explain its inhibitory activity . This application is crucial for understanding the molecular basis of drug-receptor interactions and for the rational design of new drugs.

Safety and Toxicity Assessment

2-(2-Aminopyrimidin-4-yl)phenol: is subject to safety and toxicity assessments to determine its suitability for use in humans. According to Sigma-Aldrich, it is classified under hazard classifications such as Acute Tox. 4 Oral and Eye Dam. 1, indicating the need for careful handling and evaluation of its potential risks .

Safety and Hazards

Zukünftige Richtungen

The future research directions for “2-(2-Aminopyrimidin-4-yl)phenol” could involve further exploration of its biological activities and potential applications in pharmaceuticals . The development of efficient methods for its synthesis and modern and accurate methods for its detection and analysis will continue .

Eigenschaften

IUPAC Name |

2-(2-aminopyrimidin-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-10-12-6-5-8(13-10)7-3-1-2-4-9(7)14/h1-6,14H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHHIHLLTIABLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminopyrimidin-4-yl)phenol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine](/img/structure/B1384184.png)

![2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid](/img/structure/B1384189.png)

![7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384190.png)

![5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1384191.png)

![2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1384197.png)

![5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B1384206.png)

![Ethyl 7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1384207.png)